(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further modified with an amine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and (S)-piperidine-3-amine.
Nucleophilic Substitution: The primary step involves the nucleophilic substitution reaction where (S)-piperidine-3-amine reacts with 4-bromobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as receptors or enzymes. It serves as a lead compound in the development of new pharmacological agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs aimed at treating neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its role as a versatile synthetic intermediate makes it valuable in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-[(4-Chlorophenyl)methyl]piperidin-3-amine dihydrochloride
- (S)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride
- (S)-N-[(4-Methylphenyl)methyl]piperidin-3-amine dihydrochloride
Uniqueness
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and electron-withdrawing nature can affect the compound’s overall pharmacokinetic and pharmacodynamic profiles, distinguishing it from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
(3S)-N-[(4-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZMBOLTCNPCA-LTCKWSDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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